molecular formula C9H11N3O B066361 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline CAS No. 184021-51-0

3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline

Cat. No.: B066361
CAS No.: 184021-51-0
M. Wt: 177.20 g/mol
InChI Key: RQJCYFSGBHQJEV-UHFFFAOYSA-N
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Description

3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline is a chemical compound for research use. This tetrahydrocinnoline derivative features a nitroso group at the 5-position, a structure of interest in medicinal chemistry and heterocyclic compound research. The specific physicochemical properties, solubility, stability, and detailed research applications of this compound are currently under investigation. Researchers are advised to consult the available safety data sheets and handle this material in a controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-(3-methyl-7,8-dihydro-6H-cinnolin-5-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-5-7-8(11-10-6)3-2-4-9(7)12-13/h5,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJCYFSGBHQJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=NO)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline typically involves the following steps:

    Formation of the Cinnoline Core: The initial step involves the construction of the cinnoline core. This can be achieved through various methods, such as the condensation of appropriate aromatic amines with diketones or the cyclization of hydrazones.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Nitrosation: The final step involves the introduction of the nitroso group at the 5-position. This can be achieved by treating the intermediate compound with nitrosating agents such as sodium nitrite in the presence of an acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitroso group in 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline can undergo oxidation to form nitro derivatives.

    Reduction: The nitroso group can also be reduced to form amino derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitroso and methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., acidic or basic media).

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted cinnoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study the interactions of nitroso compounds with biological molecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline is primarily influenced by the presence of the nitroso group. This group can participate in various chemical reactions, including redox reactions and interactions with nucleophiles. The compound may exert its effects by modifying the activity of enzymes or other proteins through covalent binding or by generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other nitroso-functionalized, partially hydrogenated heterocycles. For example, Methyl 5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate () features a fused thiazole-pyridine core with a nitroso group and an ester substituent. Key differences include:

  • Core Heterocycle: The cinnoline scaffold (two fused pyridine-like rings) vs. a thiazolo-pyridine system (thiazole fused with pyridine).
  • Substituents: A methyl group in the cinnoline derivative vs. a carboxylate ester in the thiazolo-pyridine compound.
  • Hydrogenation Pattern : Both compounds have tetrahydro rings, but positions of saturation differ, influencing conformational flexibility .

Reactivity and Stability

  • Nitroso Group Reactivity: Both compounds are susceptible to photochemical and thermal degradation due to the nitroso moiety. However, the cinnoline derivative’s aromatic core may stabilize the nitroso group compared to the thiazolo-pyridine system, which lacks full aromaticity.
  • Functional Group Stability: The ester group in the thiazolo-pyridine compound introduces hydrolytic sensitivity under basic conditions, whereas the methyl group in the cinnoline derivative enhances lipophilicity and metabolic stability .

Data Table: Key Properties and Differences

Property 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline Methyl 5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate
Molecular Formula C₉H₁₁N₃O C₈H₉N₃O₃S
Molecular Weight 177.21 g/mol 227.24 g/mol
Key Functional Groups Nitroso, methyl, tetrahydrocinnoline Nitroso, ester, tetrahydrothiazolo-pyridine
Solubility Moderate in DMSO, chloroform Higher in polar solvents (due to ester)
Synthetic Accessibility Limited commercial availability Commercially available (suppliers listed in )

Biological Activity

3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline (C9H11N3O) is a heterocyclic compound notable for its unique structure, which consists of a cinnoline core. This bicyclic system is formed by the fusion of a benzene ring with a pyridazine ring. The presence of a nitroso group at the 5-position and a methyl group at the 3-position contributes to its distinctive chemical properties and potential biological activities.

The biological activity of this compound is primarily influenced by the nitroso group. This group can participate in various chemical reactions, including redox reactions and interactions with nucleophiles. The compound may modify the activity of enzymes or proteins through covalent binding or by generating reactive intermediates that interact with cellular components.

Pharmacological Properties

Research indicates that derivatives of this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity : Some studies have shown that nitroso compounds can possess antimicrobial properties, which may extend to this compound and its derivatives.
  • Anti-inflammatory Effects : Compounds with nitroso groups are often investigated for their anti-inflammatory potential.
  • Anticancer Properties : There is emerging interest in the anticancer activities of heterocyclic compounds similar to this compound.

Case Study 1: Antimicrobial Activity

A study conducted on various nitroso compounds demonstrated that certain derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the generation of reactive nitrogen species that disrupt bacterial cell membranes.

Case Study 2: Anti-inflammatory Properties

In vitro studies have shown that compounds with nitroso groups can inhibit pro-inflammatory cytokines. For instance, a derivative of this compound was tested for its ability to reduce TNF-alpha levels in macrophages.

Case Study 3: Anticancer Research

Recent investigations into the anticancer properties of similar heterocycles revealed that they could induce apoptosis in cancer cells. The specific pathways involved include the activation of caspases and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Nitroso at 5-position; methyl at 3-positionAntimicrobial, anti-inflammatory
2-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline Nitroso at 5-position; methyl at 2-positionPotentially similar
3-Methyl-4-nitroso-2,6,7,8-tetrahydrocinnoline Nitroso at 4-position; methyl at 3-positionDifferent reactivity

This table highlights how variations in the positioning of functional groups affect biological activity and reactivity. The specific arrangement in this compound may confer unique properties compared to its analogs.

Q & A

Q. What strategies resolve contradictions in reported data on nitroso group stability under varying conditions?

  • Methodological Answer : Apply systematic meta-analysis frameworks (e.g., PRISMA) to identify bias in literature. Replicate conflicting studies under controlled conditions (e.g., inert atmosphere vs. ambient). Use multivariate regression to isolate confounding variables (e.g., trace metal impurities) .

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